(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-3-23-7-6-15(20-23)17(24)21-8-10-22(11-9-21)18-19-14-5-4-13(25-2)12-16(14)26-18/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUZTRSBUTIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure combining pyrazole and benzo[d]thiazole moieties. This structural diversity is believed to contribute to its varied biological activities.
Research indicates that pyrazole derivatives, including this specific compound, exhibit several mechanisms of action:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. They target receptors such as BRAF(V600E) and EGFR, which are crucial in various cancers .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Neuropharmacological Effects : Some studies suggest that derivatives similar to this compound can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Evaluation
The biological activity of the compound has been evaluated through various assays:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the results from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of BRAF(V600E) |
| HT-29 (Colon) | 20 | EGFR inhibition |
| A549 (Lung) | 18 | Induction of apoptosis |
Anti-inflammatory Activity
In a study assessing its anti-inflammatory properties, the compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in managing inflammatory conditions.
Neuroprotective Effects
Research has indicated that pyrazole derivatives may protect neuronal cells from oxidative stress. The following findings were noted:
- Cell Viability Assays : The compound improved cell viability in models of neurodegeneration.
- Oxidative Stress Markers : It reduced levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial evaluating a similar pyrazole derivative in combination with doxorubicin showed improved outcomes in patients with resistant breast cancer subtypes. The combination therapy led to enhanced cytotoxicity compared to doxorubicin alone .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, treatment with this class of compounds resulted in significant improvements in cognitive function and reduced amyloid plaque formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Thiophene/Thiazole Hybrids
- Structure: Features a bis-pyrazole core linked to a thieno[2,3-b]thiophene system.
- Key Differences :
- Lacks a piperazine linker, reducing conformational flexibility compared to the target compound.
- Contains two carbonyl groups, which may enhance hydrogen-bonding interactions but reduce solubility.
- Synthesis : Achieved via nucleophilic substitution and cyclization (70% yield), contrasting with the target’s likely multi-step coupling involving piperazine .
- Physical Properties : Higher melting point (>300°C) due to rigid aromatic stacking, whereas the target’s piperazine may lower its melting point .
- Structure: Pyrazolo[1,5-a]pyrimidine fused to thieno[2,3-b]thiophene.
- Key Differences: Rigid fused-ring system vs. the target’s flexible piperazine-benzothiazole arrangement. Cyano groups at pyrimidine positions increase polarity but may limit membrane permeability.
Piperazine-Based Analogues
Piperazin-1-yl Ethanones ():
- Structure: Piperazine linked to sulfonylphenyl groups via ethanone bridges.
- Key Differences :
- Sulfonyl groups are strongly electron-withdrawing, whereas the target’s methylthio group is electron-donating, altering electronic profiles and target interactions.
- Tetrazole-thioether side chains contrast with the target’s benzothiazole moiety.
Benzothiazole Derivatives
Chakib et al. (2010) Compounds ():
- Structure : Include 4-(benzo[d]thiazol-2-yl)pyrazolones with allyl or phenyl substituents.
- Key Differences :
- Pyrazolone core vs. the target’s pyrazole-ketone system.
- Substituents at benzothiazole positions (e.g., allyl vs. methylthio) modulate steric and electronic effects.
- Activity : Reported dihydropyrazolones exhibit varied bioactivity depending on substituents, suggesting the target’s methylthio group may similarly fine-tune efficacy .
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely combines methods from (pyrazole coupling) and (piperazine functionalization). Multi-step protocols involving cyclization and nucleophilic substitution are probable .
- Structure-Activity Relationships (SAR): Piperazine Linker: Enhances solubility and binding versatility compared to rigid fused systems (e.g., compound 10) . Methylthio vs. Sulfonyl: Electron-donating methylthio groups may improve interactions with hydrophobic targets, whereas sulfonyl groups favor polar environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
